molecular formula C11H13IO3 B8764764 2-Iodo-5-isopropoxy-4-methoxybenzaldehyde CAS No. 200941-15-7

2-Iodo-5-isopropoxy-4-methoxybenzaldehyde

Cat. No.: B8764764
CAS No.: 200941-15-7
M. Wt: 320.12 g/mol
InChI Key: ABFXAWUBURKXCT-UHFFFAOYSA-N
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Description

2-Iodo-5-isopropoxy-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C11H13IO3 and its molecular weight is 320.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

200941-15-7

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

2-iodo-4-methoxy-5-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C11H13IO3/c1-7(2)15-11-4-8(6-13)9(12)5-10(11)14-3/h4-7H,1-3H3

InChI Key

ABFXAWUBURKXCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)C=O)I)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Silver trifluoroacetate (12.3 g, 56.7 mmol) was added to a solution of isovanillin isopropyl ether (10.0 g, 51.5 mmol) in dry chloroform (120 mL) under nitrogen and the resultant slurry stirred and heated to 61° C. Iodine (14.4 g, 56.7 mmol) was then added portionwise (6 portions) over 0.6 h and the reaction allowed to reflux for a futher 6.5 h. The reaction mixture was then cooled and filtered, rinsing with chloroform (50 mL). The filtrate was washed with Na2S2O5 (10% solution in water, 150 mL), NaHCO3 (sat. in water, 150 mL) and water (150 mL) dried (MgSO4) and concentrated under vacuum. The solid residue was suspended in hexane (200 mL) and stirred vigoursly for 1 h, cooled in an ice bath for 1 h and filtered rinsing with ice cold hexane (200 mL) to give the title compound as a cream solid (15.3 g, 93%) mp 75-6° C. IR (KBr disc, cm−1) 3072, 2978, 2932, 1673, 1581, 1503, 1438, 1385, 1332, 1260, 1215, 1174, 1157, 1133, 1105, 1024, 939. 1H NMR (300 MHz, CDCl3) δ 9.77 (s, 1H,), 7.34 (s, 1H), 7.24 (s, 1H), 4.57 (septet, J=6.0 Hz, 1H), 3.86 (s, 3H), 1.31 (d, J=6.0 Hz, 6H). 13C NMR+APT (75.5 MHz, CDCl3) δ 194.7 (−), 155.5 (+), 147.9 (+), 128.2 (+), 122.2 (−), 114.1 (−), 110.8 (+), 92.4 (+), 71.3 (−), 56.4 (−), 21.77 (−). MS (70 eV) m/z (%): 320 (M+·, 43), 278 (100), 249 (17), 207 (12), 150 (40). Anal. Calcd for C11H13O3I: C, 41.27; H, 4.09; I, 39.64. Found: C, 41.06; H, 3.80; I, 39.59.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Silver trifluoroacetate
Quantity
12.3 g
Type
catalyst
Reaction Step Two
Yield
93%

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